Kinase Selectivity Profiling: >200-Fold Discrimination Against KDR, p38, Lck, and Src
c-Kit-IN-5-1 demonstrates exceptional target selectivity, exhibiting more than 200-fold greater potency for c-Kit compared to a panel of potentially confounding kinases, including KDR (VEGFR2), p38, Lck, and Src . This level of discrimination is not observed with multi-targeted inhibitors like Imatinib, which inhibits c-Kit and PDGFR with similar potency (IC₅₀ ≈ 100 nM for both) .
| Evidence Dimension | Selectivity Fold-Ratio (c-Kit IC₅₀ vs. Comparator Kinase IC₅₀) |
|---|---|
| Target Compound Data | c-Kit: 22 nM; KDR: >5,000 nM; p38: 40,000 nM; Lck: 7,800 nM; Src: >5,000 nM |
| Comparator Or Baseline | Imatinib (Baseline for c-Kit vs. PDGFR): c-Kit IC₅₀ ~100 nM; PDGFR IC₅₀ ~100 nM |
| Quantified Difference | c-Kit-IN-5-1: >200-fold selectivity window. Imatinib: ~1-fold (no selectivity window for c-Kit vs. PDGFR). |
| Conditions | Biochemical kinase activity assays (cell-free). |
Why This Matters
This selectivity profile ensures that observed biological effects can be confidently attributed to c-Kit inhibition rather than off-target modulation of KDR, Src, or Lck signaling pathways, which is crucial for accurate target validation.
